molecular formula C15H20BrNO4 B13487535 (R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate

(R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate

Cat. No.: B13487535
M. Wt: 358.23 g/mol
InChI Key: JPKABPHRXUGGJL-GFCCVEGCSA-N
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Description

Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the desired functional groups.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected amino group.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The ester and amino groups can be reduced to their corresponding alcohols and amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromobenzoic acid, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-(4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
  • Methyl (3R)-3-(4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
  • Methyl (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate

Uniqueness

Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and other specific interactions that are not possible with other substituents .

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

methyl (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1

InChI Key

JPKABPHRXUGGJL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br

Origin of Product

United States

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